molecular formula C15H12O2 B3192468 6-phenoxy-2,3-dihydro-1H-inden-1-one CAS No. 62803-59-2

6-phenoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B3192468
CAS No.: 62803-59-2
M. Wt: 224.25 g/mol
InChI Key: NUGVJWUPWVQGJL-UHFFFAOYSA-N
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Description

6-Phenoxy-2,3-dihydro-1H-inden-1-one is a bicyclic ketone derivative featuring a phenoxy substituent at the 6-position of the indanone scaffold. The indanone core, a fused bicyclic system, provides a rigid framework that allows for diverse structural modifications, enabling fine-tuning of physicochemical and pharmacological properties.

Properties

CAS No.

62803-59-2

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

6-phenoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C15H12O2/c16-15-9-7-11-6-8-13(10-14(11)15)17-12-4-2-1-3-5-12/h1-6,8,10H,7,9H2

InChI Key

NUGVJWUPWVQGJL-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C1C=CC(=C2)OC3=CC=CC=C3

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity: Phenoxy vs. Methoxy derivatives (e.g., 6-methoxy-2,3-dihydro-1H-inden-1-one) are often used as synthetic intermediates but exhibit moderate allelopathic activity . Halogenated Derivatives: Chloro (6-Cl) and fluoro (6-F) substituents increase electronegativity and lipophilicity, improving membrane permeability. For example, 6-chloro derivatives show anti-inflammatory activity with reduced gastrointestinal toxicity compared to indomethacin . Hydroxy and Isopropyl Groups: The 3-hydroxy-5-isopropyl-3-methyl analog demonstrates allelopathic potency (IC₅₀: 0.16 mM for roots), attributed to hydrogen-bonding and steric effects .

Allelopathic Activity: 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one exhibits root growth inhibition (IC₅₀: 0.16 mM), outperforming alpinolide peroxide in root suppression but showing lower hypocotyl activity . Structural flexibility and hydroxyl group positioning may enhance interaction with plant enzymes.

Anti-inflammatory Potential: Chalcone hybrids like (E)-6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x) inhibit macrophage inflammation, highlighting the role of conjugated systems and hydrogen-bond donors .

In contrast, 6-methoxy derivatives (LogP: 1.20) may offer better solubility for agricultural applications .

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